molecular formula C11H14BrNO3 B15271841 Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

Cat. No.: B15271841
M. Wt: 288.14 g/mol
InChI Key: PHSXQEQCDRUHGN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a brominated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the N-methylation of bromotoluene followed by an amination reaction to yield the desired product . The reaction conditions typically involve the use of organic solvents such as ethanol, methanol, or chloroform, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the brominated group to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.

Scientific Research Applications

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

InChI

InChI=1S/C11H14BrNO3/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10H,3,13H2,1-2H3

InChI Key

PHSXQEQCDRUHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)N

Origin of Product

United States

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